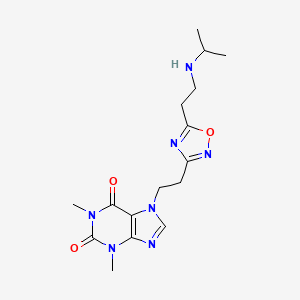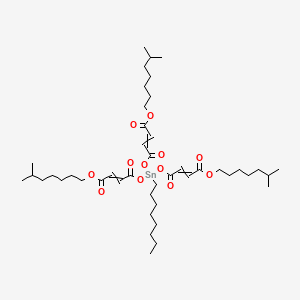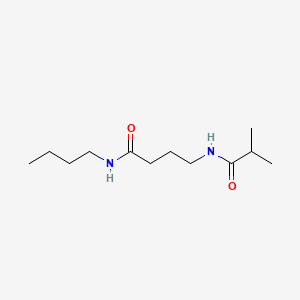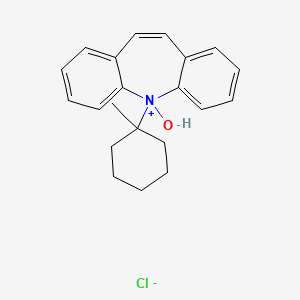
4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride is a complex organic compound known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride typically involves multiple steps, starting with the preparation of the dibenzo(a,d)cycloheptene core. This core is then functionalized to introduce the hydroxyl group and the piperidinium moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidinium moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(5H-dibenzo[a,d]cyclohepten-5-yl)amine: Shares a similar core structure but lacks the piperidinium moiety.
Dibenzosuberenone: Another compound with a related structure, used in different chemical applications.
Uniqueness
4-(5-Hydroxydibenzo(a,d)cyclohepten-5-yl)-4-methylpiperidinium chloride is unique due to its combination of the dibenzo(a,d)cycloheptene core with the piperidinium moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
74499-08-4 |
|---|---|
Formule moléculaire |
C21H24ClNO |
Poids moléculaire |
341.9 g/mol |
Nom IUPAC |
11-hydroxy-11-(1-methylcyclohexyl)benzo[b][1]benzazepin-11-ium;chloride |
InChI |
InChI=1S/C21H24NO.ClH/c1-21(15-7-2-8-16-21)22(23)19-11-5-3-9-17(19)13-14-18-10-4-6-12-20(18)22;/h3-6,9-14,23H,2,7-8,15-16H2,1H3;1H/q+1;/p-1 |
Clé InChI |
RORSHFYOUCRICE-UHFFFAOYSA-M |
SMILES canonique |
CC1(CCCCC1)[N+]2(C3=CC=CC=C3C=CC4=CC=CC=C42)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


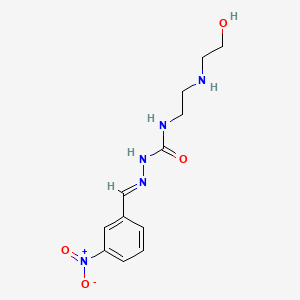

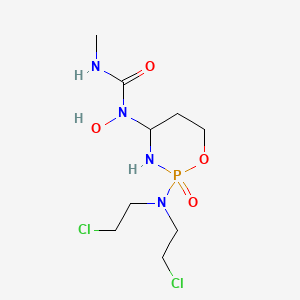

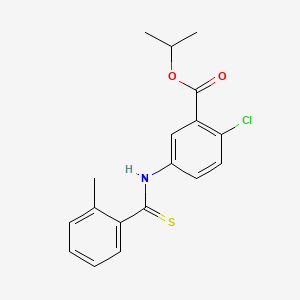
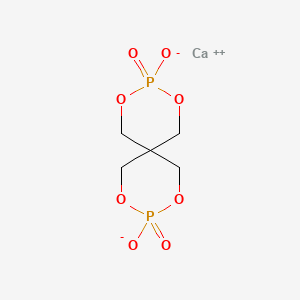

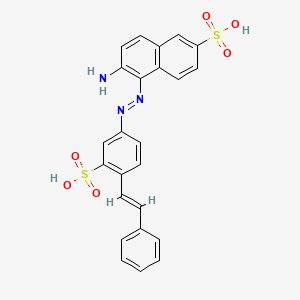
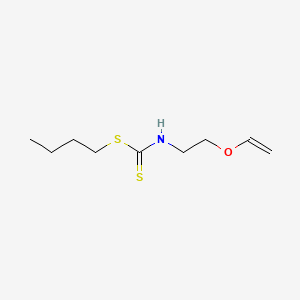

![1-Benzyl-4,5-dihydro-1-[3-[(1-oxododecyl)amino]propyl]-2-undecyl-1H-imidazolium chloride](/img/structure/B12696402.png)
